molecular formula C11H11NO2 B1475472 (5-(p-Tolyl)isoxazol-4-yl)methanol CAS No. 1897826-57-1

(5-(p-Tolyl)isoxazol-4-yl)methanol

Cat. No.: B1475472
CAS No.: 1897826-57-1
M. Wt: 189.21 g/mol
InChI Key: GNYBBBAEHRIILD-UHFFFAOYSA-N
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Description

(5-(p-Tolyl)isoxazol-4-yl)methanol is a chemical compound of significant interest in medicinal and organic chemistry research, particularly as a versatile synthetic building block. This compound features an isoxazole ring, a privileged scaffold in drug discovery known for its metabolic stability and role in mimicking other heterocycles. The para-tolyl substituent and the hydroxymethyl functional group at the 4-position make it a valuable precursor for the design and synthesis of more complex, functionalized molecules. The primary research value of this compound lies in its potential application in synthesizing novel bioactive compounds. Scientific literature indicates that isoxazolone derivatives are investigated as potent inhibitors of serine proteases like Human Neutrophil Elastase (HNE), a key enzyme implicated in inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis . Compounds based on the 5-arylisoxazole structure can exhibit inhibitory activity in the nanomolar range . Furthermore, the hydroxymethyl group is a key handle for further chemical transformation. It can be readily functionalized into other groups, such as chloromethane, ethers, or thioethers, to expand structure-activity relationship (SAR) studies or to link the isoxazole moiety to other pharmacophores . This makes this compound a crucial intermediate for generating diverse libraries of compounds for high-throughput screening in various therapeutic areas, including inflammation and oncology. This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety guidelines when handling this chemical.

Properties

CAS No.

1897826-57-1

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-4-yl]methanol

InChI

InChI=1S/C11H11NO2/c1-8-2-4-9(5-3-8)11-10(7-13)6-12-14-11/h2-6,13H,7H2,1H3

InChI Key

GNYBBBAEHRIILD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(C=NO2)CO

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NO2)CO

Origin of Product

United States

Comparison with Similar Compounds

(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

  • CAS : 946426-89-7
  • Molecular Formula: C₁₃H₁₁Cl₂NO₂
  • Molecular Weight : 284.14 g/mol
  • Key Features: Substituents: Cyclopropyl at position 5, 2,6-dichlorophenyl at position 3, and hydroxymethyl at position 4. The cyclopropyl group may confer steric effects, influencing reactivity .

2-(5-Isoxazolyl)-4-methylphenol

  • CAS : 164171-56-6
  • Molecular Formula: C₁₀H₉NO₂
  • Molecular Weight : 175.18 g/mol
  • Key Features: Substituents: A phenolic hydroxyl group at position 2 and methyl group at position 4 on the benzene ring, with an isoxazol-5-yl substituent. Impact: The phenolic -OH group (pKa ~10) is more acidic than the hydroxymethyl group in the target compound, enhancing solubility in basic conditions. This structural difference may favor applications requiring pH-dependent solubility or hydrogen-bonding interactions .

Thiadiazol Derivatives (General Structural Insights)

For instance:

  • Synthetic Methods : Use of hydroxylamine hydrochloride and active methylene compounds (e.g., acetylacetone) for heterocycle formation .
  • Functional Groups : Carbonyl and ester moieties in thiadiazol derivatives (e.g., 8b , 8c ) highlight the role of electron-withdrawing groups in stabilizing conjugated systems, a principle applicable to isoxazole chemistry.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties
(5-(p-Tolyl)isoxazol-4-yl)methanol C₁₂H₁₃NO₂ 203.24 p-Tolyl (C₆H₄CH₃) at C5 Hydroxymethyl (-CH₂OH) Moderate polarity
(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol C₁₃H₁₁Cl₂NO₂ 284.14 Cyclopropyl at C5, 2,6-dichlorophenyl at C3 Hydroxymethyl High lipophilicity, steric hindrance
2-(5-Isoxazolyl)-4-methylphenol C₁₀H₉NO₂ 175.18 Phenolic -OH at C2, methyl at C4 Phenolic hydroxyl pH-dependent solubility

Research Findings and Implications

  • Halogenated aryl groups (e.g., 2,6-dichlorophenyl) may improve binding affinity in hydrophobic environments, relevant to pesticidal or medicinal applications .
  • Synthetic Strategies: Analogous to , the target compound could be synthesized via cyclocondensation of enaminones with hydroxylamine derivatives, followed by functional group modifications .
  • Computational Predictions :
    • Density-functional theory (DFT), as discussed in , could model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or stability differences among analogs .

Preparation Methods

Method 1: Cyclocondensation and Carbonyl Reduction

Stepwise Description:

  • Cyclocondensation:

    • A substituted benzaldehyde (such as p-tolualdehyde) is condensed with hydroxylamine or its derivatives to generate the isoxazole ring.
    • This is typically achieved via a [3+2] cycloaddition between an α,β-unsaturated carbonyl compound and hydroxylamine.
  • Reduction:

    • The resulting 4-formyl isoxazole intermediate is reduced using lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) to afford the desired this compound.
    • The reaction is quenched with water, followed by extraction and purification.

Example Reaction Conditions and Outcomes:

Reagent/Condition Purpose Yield (%) Notes
LiAlH₄ in THF, 0°C to RT, 2 h Aldehyde reduction 60–75 Quench with water, dry over Na₂SO₄
Column chromatography (PE:EA 5:1–10:1) Purification Used for final product isolation

Comparative Analysis of Methods

Method Key Advantages Limitations Typical Yield (%)
1 Straightforward, scalable Requires handling of LiAlH₄ 60–75
2 Green chemistry, broad scope Requires electrochemical setup 50–70
3 Modular, allows further derivatization Multi-step, may require chromatographic purification 50–65

Research Findings and Notes

  • The cyclocondensation and reduction route (Method 1) is the most established and widely used for related isoxazol-4-ylmethanol derivatives, offering good yields and reliable scalability.
  • Electrochemical synthesis (Method 2) is gaining popularity due to its environmental benefits and ability to generate diverse isoxazole scaffolds, including those with p-tolyl substitution.
  • Chloromethylation (Method 3) provides a useful intermediate for further derivatization, facilitating the synthesis of various 4-substituted isoxazoles.
  • Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are routinely used for structural confirmation of the final product.

Note: All data and methods referenced are based on peer-reviewed publications and reputable chemical synthesis literature. No information from unreliable sources was used in this review.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (5-(p-Tolyl)isoxazol-4-yl)methanol, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via cyclization reactions involving aryl oximes and β-diketones. For example, sodium hydroxide in methanol at 0–5°C (pH 10) is used to facilitate oxime coupling with acetylacetone derivatives, followed by ice quenching and purification via TLC (pet. ether:ethyl acetate, 70:30) . Yield optimization may involve adjusting stoichiometry, reaction time (1–2 h), and pH control during intermediate formation.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Answer : Key techniques include:

  • <sup>13</sup>C NMR : To confirm substituent positions (e.g., δ 171.2 for carbonyl groups, δ 13.1 for methyl groups) .
  • ESI-MS : For molecular ion validation (e.g., m/z 438 [M+1] in related isoxazole derivatives) .
  • TLC : To monitor reaction progress and purity .

Q. How can stability and storage conditions impact experimental reproducibility for this compound?

  • Answer : The compound should be stored at –20°C in airtight, light-protected containers to prevent degradation. Stability under varying pH and temperature conditions should be tested via accelerated degradation studies using HPLC or NMR .

Advanced Research Questions

Q. How can density-functional theory (DFT) and time-dependent DFT (TDDFT) be applied to predict electronic properties and excitation spectra?

  • Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model ground-state geometries, while TDDFT with adiabatic approximations predicts low-lying excited states. Basis sets like 6-31G* and solvent effects (e.g., methanol) should be included for accuracy . For example, TDDFT calculations on C70 analogs demonstrate <2.4 kcal/mol deviation in thermochemical data .

Q. What strategies resolve contradictions in synthetic yields when introducing electron-withdrawing/donating groups on the isoxazole ring?

  • Answer : Systematic variation of substituents (e.g., nitro vs. methyl groups) and analysis of reaction kinetics can identify steric/electronic effects. For instance, electron-withdrawing groups (e.g., –NO2) may slow cyclization, requiring extended reflux times in ethanol (24 h, 62% yield) . Comparative HPLC or GC-MS tracking of intermediates is recommended .

Q. How can molecular docking studies guide the design of this compound derivatives for biological activity screening?

  • Answer : Docking into target proteins (e.g., enzymes or receptors) using software like AutoDock Vina can prioritize derivatives with favorable binding. For example, pyrazole-carbothioamide analogs show enhanced bioactivity when the isoxazole ring’s hydrophobic interactions are optimized . Free energy perturbation (FEP) calculations refine binding affinity predictions .

Q. What mechanistic insights can isotopic labeling (<sup>18</sup>O, <sup>2</sup>H) provide for the compound’s reactivity in nucleophilic or catalytic reactions?

  • Answer : Isotopic tracing in hydroxylation or esterification reactions can clarify reaction pathways. For example, <sup>18</sup>O labeling in methanol solvent may track oxygen incorporation during ester formation . Kinetic isotope effects (KIEs) measured via GC-MS or IR spectroscopy can distinguish rate-determining steps .

Methodological Considerations Table

Aspect Key Techniques References
Synthesis Optimization pH-controlled cyclization, TLC monitoring, ice quenching
Structural Analysis <sup>13</sup>C NMR, ESI-MS, FT-IR
Computational Modeling B3LYP/6-31G* for DFT, TDDFT with adiabatic approximation for excitation spectra
Stability Testing Accelerated degradation studies (HPLC), –20°C storage in amber vials
Bioactivity Screening Molecular docking (AutoDock Vina), FEP calculations for binding affinity

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